Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate
Overview
Description
Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate is a complex organic compound with a molecular formula of C14H22N2O2 It is known for its unique structure, which includes a benzoate ester linked to a bis(dimethylamino)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate typically involves a multi-step process. One common method starts with the reaction of 4-formylbenzoic acid with bis[3-(dimethylamino)propyl]amine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as methanol or ethanol and may require heating to facilitate the reaction. The resulting intermediate is then esterified using methanol and an acid catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted benzoates or amines.
Scientific Research Applications
Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in drug design.
Medicine: Explored for its potential therapeutic properties, including its use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: A related compound used in the preparation of surfactants and personal care products.
Methyl 4-aminobenzoate: Another ester of benzoic acid with applications in organic synthesis.
Uniqueness
Methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate is unique due to its dual functional groups, which provide versatility in chemical reactions and potential applications. Its structure allows for multiple points of modification, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl 4-[[bis[3-(dimethylamino)propyl]amino]methyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O2/c1-20(2)12-6-14-22(15-7-13-21(3)4)16-17-8-10-18(11-9-17)19(23)24-5/h8-11H,6-7,12-16H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOHQXPXUOAJOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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